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L-ALANINE (2,3-13C2)

Cat. No.: B1580374
M. Wt: 91.08
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Description

Significance of L-ALANINE (2,3-13C2) as a Metabolic Probe

L-ALANINE (2,3-13C2) is a specialized form of the amino acid L-alanine where the carbon atoms at the second and third positions are replaced with the stable isotope ¹³C. This specific labeling pattern makes it an exceptionally valuable probe for several key metabolic pathways. Alanine (B10760859) plays a central role in the glucose-alanine cycle, a process that shuttles nitrogen and carbon between muscle and the liver. jci.org

The strategic placement of the ¹³C labels in L-ALANINE (2,3-13C2) allows researchers to trace its metabolic fate with high precision. For example, when L-ALANINE (2,3-13C2) is converted to pyruvate (B1213749), the ¹³C labels are retained. This labeled pyruvate can then enter the tricarboxylic acid (TCA) cycle, a central hub of cellular energy production, or be used for gluconeogenesis, the synthesis of new glucose. nih.govnih.gov By tracking the appearance of the two adjacent ¹³C atoms in metabolites of the TCA cycle and in glucose, scientists can quantify the activity of these pathways. nih.govnih.gov This has been instrumental in studying conditions like cancer, where metabolic reprogramming is a hallmark. nih.gov For instance, studies have used L-ALANINE (2,3-13C2) to demonstrate how certain cancer cells increase their consumption of alanine to fuel the TCA cycle. nih.gov

Historical Development of Carbon-13 Labeling in Biochemical Investigations

The use of isotopes as tracers in biological research has a rich history. While early studies often employed radioactive isotopes like carbon-14 (B1195169) (¹⁴C), the development of techniques to handle and detect stable isotopes opened up new avenues for research, particularly in humans. rsc.org The stable isotope carbon-13, which has a natural abundance of about 1.1%, became a key player in these investigations. rsc.org

The advent of sensitive analytical instruments, especially mass spectrometry and high-resolution NMR spectroscopy, was crucial for the widespread adoption of ¹³C labeling. wikipedia.org These technologies allowed for the precise detection and quantification of ¹³C-labeled metabolites within complex biological mixtures. nih.gov Initially, uniformly labeled compounds, where all carbon atoms are replaced with ¹³C, were common. However, as synthetic chemistry techniques advanced, it became possible to produce specifically labeled molecules like L-ALANINE (2,3-13C2). lookchem.com This site-specific labeling provides more detailed information about the rearrangements of the carbon skeleton during metabolic transformations, offering a more nuanced understanding of biochemical reactions. wikipedia.org Over the decades, ¹³C labeling has evolved from a specialized tool to a cornerstone of modern metabolic research, underpinning our understanding of health and disease. nih.govnih.gov

Interactive Data Table: Properties of L-ALANINE (2,3-13C2)

PropertyValue
Synonyms (S)-2-Aminopropionic acid (2,3-¹³C₂), L-alpha-Aminopropionic acid (2,3-¹³C₂)
Molecular Formula C¹³C₂H₇NO₂
Molecular Weight 91.08 g/mol
CAS Number 65163-26-0
Applications Biomolecular NMR, Metabolism, Metabolomics, Proteomics
Appearance Solid
Data sourced from Cambridge Isotope Laboratories, Inc. isotope.comisotope.com

Properties

Molecular Weight

91.08

Purity

98%

Origin of Product

United States

Methodological Considerations for L Alanine 2,3 13c2 Tracing Experiments

Isotopic Synthesis and Isotopic Purity Verification for L-ALANINE (2,3-13C2) Tracer Material

The successful application of L-ALANINE (2,3-13C2) in metabolic tracing studies is fundamentally dependent on the quality of the tracer material itself. This includes both its chemical and isotopic purity.

The synthesis of L-ALANINE (2,3-13C2) typically begins with a precursor molecule already enriched with ¹³C at the desired positions. lookchem.com One documented method involves a six-step procedure starting from acetic-13C2 acid. lookchem.com This process yields optically active L-ALANINE (2,3-13C2) with reported yields of 37-38%. lookchem.com The synthesis route involves several chemical transformations, including the conversion of acetic acid to ethanol, followed by a series of reactions to introduce the amino group and form the final amino acid. lookchem.com

Verification of isotopic purity is a critical step to ensure the accuracy of tracing experiments. The presence of unlabeled or incorrectly labeled molecules can lead to misinterpretation of metabolic flux data. uni-regensburg.de Mass spectrometry is a primary tool for this verification, as it can distinguish between molecules based on their mass-to-charge ratio. buchem.com For L-ALANINE (2,3-13C2), which has two ¹³C atoms, the expected mass shift is M+2, meaning its molecular weight is two units higher than that of the unlabeled L-alanine. sigmaaldrich.com NMR spectroscopy is another powerful technique that provides detailed structural information, confirming the precise location of the ¹³C labels within the molecule. ckisotopes.com Commercial suppliers of L-ALANINE (2,3-13C2) typically provide a Certificate of Analysis detailing both the chemical and isotopic purity, which should be carefully reviewed before use. ckisotopes.com

Experimental Design Strategies for L-ALANINE (2,3-13C2) Incorporation Studies

The design of a tracing experiment using L-ALANINE (2,3-13C2) depends on the specific biological question being addressed. Two common approaches are pulse-chase labeling and isotopic steady-state labeling. nih.gov

Pulse-chase analysis is a dynamic method used to study the life cycles of molecules like proteins. wikipedia.org In this technique, cells or organisms are first exposed to a labeled compound, the "pulse," for a short period. neb.com This is followed by a "chase" period, where the labeled compound is replaced by its unlabeled counterpart. neb.com This allows researchers to track the fate of the initially labeled molecules over time, providing insights into processes like protein synthesis, degradation, and transport. wikipedia.orgresearchgate.net For instance, a study on the biosynthesis of the chromogen hermidin in Mercurialis annua L. plants utilized a pulse-labeling approach with ¹³CO₂ followed by a chase period in normal air to investigate metabolic pathways. nih.gov

In contrast to the dynamic nature of pulse-chase experiments, isotopic steady-state labeling aims to achieve a constant level of isotopic enrichment in intracellular metabolites. d-nb.info This is achieved by culturing cells or organisms in a medium containing the labeled substrate for a duration sufficient for the isotopic labeling of the metabolite pool to stabilize. frontiersin.orgnih.gov The time required to reach this steady state is dependent on the turnover rate of the metabolites in the specific pathway being investigated. d-nb.info Once at a steady state, the distribution of mass isotopologues (molecules of the same compound that differ only in their isotopic composition) in downstream metabolites can provide information about the relative rates of different metabolic pathways. nih.govnih.gov

The design of a labeling protocol with L-ALANINE (2,3-13C2) must be tailored to the specific biological system under investigation, whether it be cultured cells, tissues, or whole organisms.

For in vitro studies with cultured cells, the tracer is typically added directly to the culture medium. nih.gov The concentration of the tracer and the duration of the labeling period are critical parameters that need to be optimized based on the cell type and the metabolic pathway of interest. For example, in a study of cultured astrocytes, ¹³C-labeled glucose was used to analyze the labeling dynamics of various intracellular metabolites, including alanine (B10760859). frontiersin.org

For in vivo studies, the delivery of the tracer to the target tissue or organ is a key consideration. This can be achieved through various methods, such as infusion or dietary supplementation. The distribution and metabolism of the tracer will be influenced by systemic physiological processes.

Isotopic Steady-State Labeling

Sample Preparation Methodologies for L-ALANINE (2,3-13C2) Tracing Analysis

Proper sample preparation is crucial for obtaining accurate and reproducible results in metabolomics and isotope tracing studies. nih.gov The primary goal is to efficiently extract the metabolites of interest while minimizing their degradation or alteration.

The choice of metabolite extraction technique depends on the biological matrix (e.g., cells, tissue, biofluids) and the analytical platform to be used. A common approach involves quenching metabolic activity rapidly, often by using cold solvents, to preserve the metabolic state of the sample at the time of collection.

For cultured cells, a typical procedure involves aspirating the medium and then rapidly freezing the cells, for example, on dry ice. nih.gov The metabolites are then extracted using a solvent or a mixture of solvents.

For tissue samples, the tissue is often freeze-clamped at the time of collection to halt metabolic processes. nih.gov The frozen tissue is then homogenized and extracted with a suitable solvent, such as perchloric acid. nih.gov

The extracted metabolites are then typically processed further, which may include lyophilization (freeze-drying) and derivatization, to make them suitable for analysis by GC-MS or LC-MS. frontiersin.org For instance, for the analysis of amino acids like alanine, samples can be lyophilized, dissolved in an acidic solution, and then derivatized to improve their chromatographic properties and detection sensitivity. frontiersin.org

Derivatization Procedures for Analytical Compatibility

Since amino acids like L-alanine are zwitterionic and highly hydrophilic, they often exhibit poor retention in the reverse-phase columns commonly used in liquid chromatography (LC) and are not volatile enough for gas chromatography (GC). fujifilm.com Derivatization is a chemical modification process that addresses these challenges by enhancing the analyte's properties for better separation and detection. fujifilm.comnih.gov

For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, a common and effective derivatization method involves the use of silylating agents. nih.gov A widely employed reagent is N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-Butyldimethylchlorosilane (TBDMSCl). researchgate.net This process replaces the active hydrogen atoms on the amino and carboxyl groups of L-alanine with tert-butyldimethylsilyl (TBDMS) groups, rendering the molecule more volatile and thermally stable for GC analysis. nih.govresearchgate.net The resulting TBDMS-derivatized alanine produces characteristic fragment ions in the mass spectrometer, which are essential for identifying and quantifying the labeled and unlabeled forms of the amino acid. nih.gov For instance, the TBDMS derivative of alanine can yield fragments that contain all three carbon atoms of the original alanine molecule, as well as fragments that have lost specific carbons, providing valuable information for positional isotopomer analysis. nih.gov

For Liquid Chromatography-Mass Spectrometry (LC-MS) analysis, derivatization can also be employed to improve chromatographic separation and ionization efficiency. fujifilm.com While some LC-MS methods can analyze underivatized amino acids, derivatization often enhances sensitivity and resolves potential issues with isobaric compounds (different compounds with the same mass). sciex.com One approach involves reacting the amino acid with a chiral derivatization agent, such as (+)-1-(9-fluorenyl)-ethyl chloroformate (FLEC), to form diastereomers that can be separated on a standard reverse-phase column. rsc.org Another strategy is to use reagents like o-phthalaldehyde (B127526) (OPA) in combination with a chiral thiol to create fluorescent derivatives suitable for both fluorescence and mass spectrometric detection. fujifilm.com A more recent development utilizes urea (B33335) as a simple and efficient derivatization reagent, which quantitatively converts amino acids into their carbamoyl (B1232498) derivatives, showing improved retention on reversed-phase columns and enhanced UV response. researchgate.net

Interactive Table 1: Common Derivatization Reagents for L-Alanine Analysis

Analytical TechniqueDerivatization ReagentPurpose
GC-MSN-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) + 1% TBDMSClIncreases volatility and thermal stability. nih.govresearchgate.net
LC-MS(+)-1-(9-fluorenyl)-ethyl chloroformate (FLEC)Creates diastereomers for chiral separation. rsc.org
LC-MSo-Phthalaldehyde (OPA) + Chiral ThiolForms fluorescent derivatives for enhanced detection. fujifilm.com
LC-MSUreaForms carbamoyl derivatives for improved separation and UV response. researchgate.net

Considerations for Isotopic Dilution and Background Correction in L-ALANINE (2,3-13C2) Studies

When conducting tracer experiments with L-ALANINE (2,3-13C2), it is crucial to account for isotopic dilution and natural background abundance to obtain accurate measurements of metabolic fluxes.

Isotopic Dilution refers to the mixing of the introduced stable isotope-labeled tracer with the pre-existing pool of the unlabeled (natural abundance) compound within the biological system. The extent of this dilution provides a measure of the rate at which the labeled compound is being utilized and replaced by newly synthesized or transported unlabeled molecules. Accurate quantification of isotopic dilution is fundamental to calculating metabolic pathway rates.

Background Correction is a critical step to differentiate the 13C enrichment from the tracer from the naturally occurring 13C isotopes. nih.gov Carbon has a natural stable isotope, 13C, with an abundance of approximately 1.1%. nih.gov This means that even in an unlabeled sample, there will be a small fraction of alanine molecules that contain one or more 13C atoms. When analyzing a sample from a tracing experiment, the measured mass isotopomer distribution (the relative abundance of molecules with different numbers of 13C atoms) is a combination of the enrichment from the L-ALANINE (2,3-13C2) tracer and the natural abundance of 13C. nih.govresearchgate.net

To accurately determine the true enrichment from the tracer, the contribution from natural abundance must be subtracted. researchgate.net This is typically achieved by analyzing an unlabeled control sample to determine the natural mass isotopomer distribution of alanine. This information is then used to mathematically correct the mass isotopomer distributions measured in the labeled samples. nih.govresearchgate.net Several software tools and algorithms have been developed to perform these corrections, taking into account the chemical formula of the analyte and its derivative to calculate the theoretical natural isotope distribution. researchgate.netuni-regensburg.de

Furthermore, the purity of the isotopic tracer itself must be considered. uni-regensburg.de L-ALANINE (2,3-13C2) is typically supplied with a high isotopic enrichment (e.g., 99%), but the small percentage of unlabeled or partially labeled molecules in the tracer stock can influence the results and should be accounted for in the correction calculations for highly precise flux analysis. uni-regensburg.de

Interactive Table 2: Key Considerations in Isotopic Analysis

ConsiderationDescriptionImportance
Isotopic Dilution Mixing of the labeled tracer with the endogenous unlabeled pool.Enables the calculation of metabolic flux rates.
Natural 13C Abundance The ~1.1% natural occurrence of 13C in carbon-containing molecules. nih.govMust be corrected to avoid overestimation of tracer incorporation. nih.gov
Background Correction Mathematical subtraction of the natural isotope contribution from the measured data. nih.govresearchgate.netEssential for determining the true isotopic enrichment from the tracer. researchgate.net
Tracer Purity The isotopic enrichment of the administered L-ALANINE (2,3-13C2). uni-regensburg.deImpurities can introduce errors in the calculation of isotopic enrichment. uni-regensburg.de

Advanced Analytical Techniques for L Alanine 2,3 13c2 Detection and Quantification

Nuclear Magnetic Resonance (NMR) Spectroscopy for L-ALANINE (2,3-13C2) Isotopomer Analysis

NMR spectroscopy is a non-destructive technique that provides detailed information about molecular structure and dynamics based on the magnetic properties of atomic nuclei. For studies involving L-ALANINE (2,3-13C2), NMR is invaluable for determining the precise location and enrichment of the 13C labels.

One-dimensional (1D) 13C NMR spectroscopy is a direct method for assessing the isotopic enrichment of L-ALANINE (2,3-13C2). In a 1D 13C spectrum, each unique carbon atom in a molecule produces a distinct signal at a characteristic chemical shift. When L-alanine is enriched with 13C at the C2 and C3 positions, the intensities of the corresponding signals are significantly enhanced compared to those from naturally abundant 13C (approximately 1.1%).

The degree of enrichment can be quantified by comparing the integral of the 13C signals from the labeled sample to a known standard. For L-ALANINE (2,3-13C2), prominent signals corresponding to the C2 (methine) and C3 (methyl) carbons will be observed. The presence of the 13C-13C coupling between C2 and C3 can lead to splitting of these signals, providing direct evidence of the dual labeling. lookchem.com Analysis of these spectra confirms the successful incorporation of the labels and can determine the percentage of molecules that contain the 13C isotopes. frontiersin.org

Table 1: Representative 13C NMR Chemical Shifts for L-Alanine.
Carbon AtomTypical Chemical Shift (ppm)Description
C1 (Carboxyl)~176-178Unlabeled in L-ALANINE (2,3-13C2). Signal intensity based on natural abundance.
C2 (Alpha-Carbon)~51-5313C-labeled. Exhibits high signal intensity reflecting enrichment.
C3 (Beta-Carbon)~18-2013C-labeled. Exhibits high signal intensity reflecting enrichment.

While 1D NMR confirms enrichment, two-dimensional (2D) and multi-dimensional NMR techniques are essential for resolving positional isotopomers and tracing metabolic pathways. These experiments correlate signals from coupled nuclei, providing unambiguous confirmation of label placement.

Heteronuclear Single Quantum Coherence (HSQC): A 1H-13C HSQC experiment is a cornerstone of isotopomer analysis. It generates a 2D spectrum with cross-peaks that correlate a proton directly to its attached carbon. For L-ALANINE (2,3-13C2), this would show intense cross-peaks for H2-C2 and H3-C3, confirming the specific labeling pattern.

Total Correlation Spectroscopy (TOCSY): Experiments like HCCH-TOCSY are powerful for establishing connectivity between carbons within a spin system. cambridge.org Magnetization is transferred between coupled 13C nuclei, meaning a correlation can be observed between C2 and C3 of L-ALANINE (2,3-13C2). cambridge.org This is definitive proof that both carbons are labeled within the same molecule.

Isotopomer Determination: By analyzing the cross-peak patterns in 2D spectra, researchers can distinguish between different isotopomers, such as [2-13C]alanine, [3-13C]alanine, and the target [2,3-13C2]alanine, which may be present in a biological system. cambridge.org This resolution is critical for accurate metabolic flux analysis. nih.govacs.org

In structural biology, isotope labeling is fundamental for studying the structure and dynamics of large biomolecules like proteins. sigmaaldrich.com Incorporating L-ALANINE (2,3-13C2) into a protein expressed in a deuterated background offers several advantages:

Spectral Simplification and Resolution: The specific labeling of alanine (B10760859) residues simplifies complex protein NMR spectra, allowing researchers to focus on the signals from these specific amino acids.

Probes for Structure and Dynamics: Alanine residues are abundant and distributed throughout protein structures. nih.gov Labeled alanines serve as valuable probes for investigating protein folding, conformational changes, and interactions with other molecules. nih.govckisotopes.com The 13C labels provide the necessary signal dispersion for resolving individual alanine resonances in multi-dimensional experiments, even in high-molecular-weight systems. ckisotopes.com

Two-Dimensional and Multi-Dimensional NMR for Positional Isotopomer Resolution

Mass Spectrometry (MS) for L-ALANINE (2,3-13C2) Metabolite Profiling

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions and is a highly sensitive technique for quantifying metabolites and their isotopologues. buchem.com It is widely used to trace the path of 13C atoms from L-ALANINE (2,3-13C2) through metabolic networks.

GC-MS is a robust technique for analyzing volatile or semi-volatile compounds, including amino acids after chemical derivatization.

Derivatization and Analysis: Amino acids are typically derivatized, for example with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA), to increase their volatility for GC analysis. researchgate.net When L-ALANINE (2,3-13C2) is analyzed, its molecular ion and characteristic fragment ions will exhibit a mass shift of +2 atomic mass units (amu) compared to the unlabeled compound.

Fragmentation and Isotopomer Analysis: During electron ionization (EI) in the mass spectrometer, the derivatized alanine molecule breaks into predictable fragment ions. nih.gov By analyzing the m/z values of these fragments, researchers can deduce which parts of the molecule retain the 13C labels. For instance, a fragment containing both C2 and C3 will show a +2 mass shift, while a fragment from the loss of the carboxyl group (C1) will still contain both labels. nih.gov

Tracing Downstream Metabolites: The primary strength of using L-ALANINE (2,3-13C2) with GC-MS is in tracing its metabolic fate. Alanine is readily converted to pyruvate (B1213749), a central node in metabolism. The 13C labels can then be tracked into metabolites of the TCA cycle (e.g., citrate (B86180), glutamate), gluconeogenesis (e.g., glucose), and other pathways. oup.com

Table 2: Example GC-MS Fragment Analysis for TBDMS-Derivatized Alanine.
Fragment IonDescriptionExpected m/z Shift for L-ALANINE (2,3-13C2)Information Gained
[M-57]+Loss of a tert-butyl group from the silyl (B83357) derivative. Contains the entire alanine carbon skeleton (C1, C2, C3).+2Confirms labeling in the intact amino acid backbone.
[M-85]+Loss of the carboxyl group as COOSi(CH3)3. Contains C2 and C3 of alanine.+2Confirms the presence of both 13C labels on the C2-C3 fragment.

LC-MS/MS is a highly sensitive and specific technique ideal for analyzing complex biological samples like cell extracts or plasma with minimal sample preparation. nih.gov

Direct Analysis: LC separates metabolites in their native form, often eliminating the need for derivatization. This is particularly useful for analyzing a wide range of metabolites with different chemical properties.

Tandem Mass Spectrometry (MS/MS): In an LC-MS/MS experiment, the mass spectrometer first selects the M+2 parent ion of L-ALANINE (2,3-13C2) (m/z 92). This ion is then fragmented, and the resulting product ions are detected. researchgate.net This process, known as Multiple Reaction Monitoring (MRM), is extremely specific and allows for precise quantification even at low concentrations.

Metabolic Flux Analysis: LC-MS/MS is a key technology for 13C-based metabolic flux analysis. nih.gov By feeding cells or organisms L-ALANINE (2,3-13C2), researchers can measure the rate of its incorporation into numerous downstream metabolites. nih.gov Analyzing the mass isotopomer distributions (M+0, M+1, M+2, etc.) for compounds like lactate (B86563), glutamate (B1630785), and aspartate provides quantitative data on the activity of interconnected metabolic pathways. researchgate.netnih.gov

High-Resolution Mass Spectrometry (HRMS) in L-ALANINE (2,3-13C2) Metabolomics

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique in metabolomics, providing the high mass accuracy and resolution required to confidently identify and quantify metabolites in complex biological samples. In studies involving L-ALANINE (2,3-13C2), HRMS is indispensable for distinguishing the isotopically labeled compound and its metabolic products from the vast number of endogenous molecules. nih.govthermofisher.com The high resolving power of instruments like Quadrupole Time-of-Flight (QTOF) and Orbitrap mass spectrometers allows for the separation of ions with very similar mass-to-charge ratios, which is critical for resolving isotopic fine structure and avoiding isobaric interferences. nih.govthermofisher.com

The primary advantage of HRMS in tracing studies is its ability to provide accurate mass measurements, typically with an error of less than 5 parts per million (ppm). thermofisher.com This precision is crucial for assigning the correct elemental composition to a detected ion, thereby enabling the confident annotation of known metabolites and the identification of unknown compounds that have incorporated the 13C label from L-ALANINE (2,3-13C2). thermofisher.com For instance, as L-ALANINE (2,3-13C2) is metabolized, the two 13C atoms are incorporated into various downstream metabolites, such as pyruvate, lactate, and intermediates of the tricarboxylic acid (TCA) cycle. doi.org HRMS can accurately measure the mass shift caused by the presence of these heavy isotopes, allowing researchers to map the metabolic fate of the alanine carbon backbone.

A study on stereoselective amine analysis utilized L-Alanine-2,3-13C2 to synthesize a heavy-atom labeled derivatization agent, which was then analyzed by LC-QToF-HRMS. nih.gov This approach demonstrates the utility of HRMS in complex analytical workflows where precise mass identification of labeled derivatives is essential. nih.gov Furthermore, workflows integrating ion-pair liquid chromatography with HRMS have been developed to enhance the coverage of central carbon metabolism, targeting key analytes like alanine and resolving critical isomeric interferences. doi.org

Table 1: Key Performance Aspects of HRMS in L-ALANINE (2,3-13C2) Tracing

HRMS FeatureRelevance in L-ALANINE (2,3-13C2) MetabolomicsSource(s)
High Mass Accuracy (<5 ppm) Enables confident elemental composition prediction for both the tracer and its labeled metabolic products. Crucial for distinguishing between compounds with very similar nominal masses. thermofisher.com
High Resolving Power Allows for the separation of isobaric interferences and provides clear isotopic patterns, confirming the incorporation of 13C atoms into downstream metabolites. nih.govthermofisher.com
Isotopic Fine Structure Analysis Facilitates the accurate determination of the number of heavy isotopes in a molecule, which is fundamental to tracing the path of L-ALANINE (2,3-13C2). thermofisher.com
MS/MS Fragmentation Provides structural information by fragmenting the mass-selected labeled ions, aiding in the unequivocal identification of metabolic products. sci-hub.se

Targeted and Untargeted Approaches in L-ALANINE (2,3-13C2) Tracing with MS

Mass spectrometry-based metabolomics studies using L-ALANINE (2,3-13C2) can be broadly categorized into two approaches: targeted and untargeted analysis. nih.govthermofisher.com The choice between these methods depends on the specific research question, whether it is to quantify the flux through a known metabolic pathway or to discover novel metabolic fates of the tracer.

Targeted metabolomics focuses on the quantitative measurement of a predefined list of metabolites. sci-hub.se In the context of L-ALANINE (2,3-13C2) tracing, this typically involves monitoring specific isotopologues of intermediates in central carbon metabolism, such as glycolysis and the TCA cycle. doi.org Techniques like Selected-Ion Monitoring (SIM) or, more commonly, Multiple Reaction Monitoring (MRM) and its high-resolution counterpart, Parallel-Reaction Monitoring (PRM), are employed. nih.govsci-hub.se These methods offer high sensitivity and selectivity by monitoring specific precursor-to-product ion transitions. This makes targeted analysis the gold standard for validating hypotheses and accurately quantifying metabolic fluxes. thermofisher.com

Untargeted metabolomics , in contrast, aims to capture a comprehensive snapshot of all detectable metabolites in a sample. nih.gov This full-scan MS approach is exploratory and is used to screen for unexpected changes in the metabolome and to identify novel pathways affected by the introduction of the L-ALANINE (2,3-13C2) tracer. nih.govthermofisher.com While generally less sensitive than targeted methods, untargeted analysis provides a broader view, generating new hypotheses about how alanine is utilized under different biological conditions. Following an untargeted screen, interesting labeled compounds can be identified and subsequently quantified using a targeted approach.

Table 2: Comparison of Targeted and Untargeted MS Approaches for L-ALANINE (2,3-13C2) Tracing

FeatureTargeted MetabolomicsUntargeted MetabolomicsSource(s)
Goal Absolute or relative quantification of specific, known metabolites and their isotopologues.Global, comprehensive profiling to discover unexpected metabolic changes and identify unknown labeled compounds. thermofisher.comsci-hub.se
Scope Narrow; limited to a predefined list of analytes (e.g., pyruvate, lactate, glutamate).Broad; aims to detect as many metabolites as possible in a sample. nih.gov
Methodology Selected-Ion Monitoring (SIM), Multiple Reaction Monitoring (MRM), Parallel-Reaction Monitoring (PRM).Full-scan mass spectrometry, often coupled with MS/MS for fragmentation data. nih.govsci-hub.se
Sensitivity High, optimized for the analytes of interest.Lower, as the instrument is scanning a wide mass range. sci-hub.se
Application in Tracing Quantifying flux through specific, well-defined pathways (e.g., gluconeogenesis from alanine).Discovering the broader metabolic fate of L-ALANINE (2,3-13C2), identifying novel labeled products. thermofisher.comeurisotop.com
Data Analysis Straightforward; integration of specific peaks.Complex; requires peak detection, alignment, and statistical analysis to find significant features. nih.gov

Integrated Analytical Platforms for Comprehensive L-ALANINE (2,3-13C2) Tracing

To achieve a truly comprehensive understanding of the metabolic fate of L-ALANINE (2,3-13C2), researchers are increasingly turning to integrated analytical platforms. These approaches combine multiple separation and detection techniques to overcome the limitations of any single method, providing a more complete picture of metabolism. doi.orgnih.gov Integrating different analytical strategies is crucial because the chemical diversity of metabolites (e.g., varying polarity, size, and concentration) makes it impossible to capture the entire metabolome with one technique.

One common integrated approach involves coupling different liquid chromatography (LC) methods. For example, a workflow might integrate two different reversed-phase ion-pair LC methods to improve the coverage of central carbon metabolites. doi.org While one method may be optimized for organic acids of the TCA cycle, another can be tailored to retain and separate polar compounds like alanine and its isomers, which are poorly retained otherwise. doi.org When coupled to HRMS, this strategy provides extensive coverage of the pathways involved in alanine metabolism.

A more advanced level of integration combines mass spectrometry with Nuclear Magnetic Resonance (NMR) spectroscopy. While MS excels at sensitivity and detecting a wide range of labeled compounds, NMR provides unique information about the specific position of the 13C label within a molecule's carbon skeleton. nih.gov This positional information is extremely valuable for disentangling complex and overlapping metabolic pathways. Software packages have been developed that can integrate isotopomer data from both MS and NMR platforms, allowing for more rigorous and accurate metabolic flux analysis (MFA). nih.gov This dual-platform approach leverages the high sensitivity of MS and the detailed positional/structural information from NMR to provide unparalleled insight into metabolic networks.

Table 3: Examples of Integrated Platforms for Isotope Tracing Studies

Integrated PlatformComponentsAdvantage for L-ALANINE (2,3-13C2) TracingSource(s)
Multi-Method LC-MS Two or more different LC separation methods (e.g., ion-pair, HILIC) coupled to a single HRMS.Enhances metabolite coverage by successfully separating a wider range of chemical classes, from polar amino acids to non-polar lipids, all potentially labeled by the tracer. doi.org
GC-MS and LC-MS Gas Chromatography-Mass Spectrometry and Liquid Chromatography-Mass Spectrometry.Provides complementary information; GC-MS is excellent for volatile and thermally stable metabolites (after derivatization), while LC-MS handles a broader range of polar and non-volatile compounds. nih.gov
MS and NMR Mass Spectrometry and Nuclear Magnetic Resonance Spectroscopy.Combines the high sensitivity and throughput of MS with the ability of NMR to determine the exact position of the 13C label in a molecule, leading to more accurate flux calculations. nih.gov

Applications of L Alanine 2,3 13c2 in Fundamental Metabolic Research

Elucidation of Central Carbon Metabolism Pathways via L-ALANINE (2,3-13C2) Tracing

L-Alanine (2,3-¹³C₂) is instrumental in dissecting the complex network of central carbon metabolism, which encompasses the fundamental pathways for energy production and biosynthesis.

Tricarboxylic Acid (TCA) Cycle Intermediates and Anaplerosis

The Tricarboxylic Acid (TCA) cycle is a pivotal metabolic hub that generates energy and provides precursors for various biosynthetic pathways. L-Alanine, through its conversion to pyruvate (B1213749), directly feeds into the TCA cycle. When L-Alanine (2,3-¹³C₂) is introduced into a biological system, the ¹³C labels are incorporated into pyruvate. This labeled pyruvate can then enter the TCA cycle through two primary mechanisms: oxidation to acetyl-CoA by pyruvate dehydrogenase (PDH) or carboxylation to oxaloacetate by pyruvate carboxylase (PC). nih.govpnas.org

The labeling patterns observed in TCA cycle intermediates, such as citrate (B86180), α-ketoglutarate, and oxaloacetate, reveal the relative activities of these entry points. For instance, the conversion of [2,3-¹³C₂]alanine to [2,3-¹³C₂]pyruvate and subsequently to [1,2-¹³C₂]acetyl-CoA leads to specific labeling in downstream metabolites. This detailed tracking allows for the quantification of anaplerosis, the replenishment of TCA cycle intermediates that are withdrawn for biosynthesis. pnas.orgresearchgate.net Understanding anaplerotic fluxes is crucial, as these reactions are vital for maintaining the integrity of the TCA cycle and supporting cellular growth and function. nih.gov

Research FindingMetabolic Pathway InvestigatedOrganism/System StudiedKey ObservationReference
Pyruvate carboxylase-mediated anaplerosisTCA Cycle, GluconeogenesisMouse LiverReplenishes TCA cycle intermediates for various pathways including gluconeogenesis and lipid synthesis. nih.gov
Glutamine anaplerosisTCA CycleGlioblastoma CellsGlutamine catabolism replenishes TCA cycle intermediates and provides a significant source of NADPH. pnas.org
Pyruvate carboxylation and anaplerosisTCA CycleMouse HeartAnaplerosis through succinyl-CoA is elevated in a heart failure model. nih.gov

Glycolytic and Gluconeogenic Fluxes

L-Alanine (2,3-¹³C₂) is a key tool for studying the interconnected pathways of glycolysis (the breakdown of glucose) and gluconeogenesis (the synthesis of glucose from non-carbohydrate precursors). The glucose-alanine cycle, a process where alanine (B10760859) is transported from muscle to the liver for gluconeogenesis, can be effectively traced using this labeled compound. wikipedia.org

By administering L-Alanine (2,3-¹³C₂) and measuring the ¹³C enrichment in blood glucose, researchers can directly quantify the rate of gluconeogenesis from alanine. nih.gov For example, studies in human neonates have utilized [2,3-¹³C₂]alanine to demonstrate that the gluconeogenic pathway is functional shortly after birth. nih.gov The appearance of ¹³C₂-labeled glucose confirms the conversion of alanine to pyruvate and its subsequent use in synthesizing new glucose molecules. This provides a direct measure of the flux through the gluconeogenic pathway, offering insights into glucose homeostasis under various physiological and pathological conditions. nih.govnih.gov

Pentose Phosphate Pathway Interconnections

While L-alanine does not directly enter the Pentose Phosphate Pathway (PPP), its metabolic fate is intertwined with intermediates that connect to the PPP. The PPP runs parallel to glycolysis and is a major source of NADPH for reductive biosynthesis and ribose-5-phosphate (B1218738) for nucleotide synthesis. researchgate.net

L-ALANINE (2,3-13C2) in Amino Acid Metabolism and Interconversion Studies

The use of L-Alanine (2,3-¹³C₂) extends to the detailed investigation of amino acid metabolism, including the dynamics of its synthesis, degradation, and conversion to other amino acids. sigmaaldrich.com

Alanine-Pyruvate Transamination Dynamics

The reversible transamination reaction between alanine and pyruvate, catalyzed by alanine transaminase (ALT), is a central link between carbohydrate and amino acid metabolism. agriculturejournals.cz L-Alanine (2,3-¹³C₂) is an ideal tracer for studying the kinetics of this reaction in vivo and in vitro. escholarship.org

When [2,3-¹³C₂]alanine is introduced, the ¹³C label is transferred to pyruvate, and subsequently to other metabolites. By monitoring the rate of appearance and disappearance of the labeled species in both alanine and pyruvate pools, researchers can determine the forward and reverse fluxes of the ALT reaction. nih.gov These studies provide a quantitative understanding of how this crucial transamination reaction contributes to maintaining nitrogen balance and supplying carbon skeletons for energy metabolism and biosynthesis. wikipedia.org

Research FindingEnzyme/Process InvestigatedModel SystemKey ObservationReference
Alanine Transaminase (ALT) ActivityAlanine-Pyruvate TransaminationIsolated Rat HepatocytesHepatocytes from mid-pregnant rats utilized significantly more alanine than those from virgin controls, mainly due to increased metabolism rather than protein incorporation. researchgate.net
Deuteration Effects on TransaminationAlanine-Pyruvate TransaminationIsolated HeartMinor slowing of the exchange process for alanine and glutamate (B1630785) was observed with deuterated pyruvate. nih.gov
Alanine SynthesisTransaminationMicroorganismsIn most microorganisms, L-alanine is primarily synthesized through the transamination of pyruvate. researchgate.net

Contribution to Protein Synthesis and Turnover

As a proteinogenic amino acid, alanine is a fundamental building block for protein synthesis. researchgate.net Stable isotope-labeled amino acids, including L-Alanine (2,3-¹³C₂), are extensively used to measure the rates of protein synthesis and breakdown (turnover). creative-peptides.comoup.comoup.com

By introducing L-Alanine (2,3-¹³C₂) into a system, the labeled alanine is incorporated into newly synthesized proteins. The rate of this incorporation, measured by analyzing the ¹³C enrichment in protein-bound alanine over time, provides a direct measure of the fractional synthesis rate (FSR) of proteins in specific tissues. nih.gove-acnm.org This technique has been widely applied to study the effects of aging, nutrition, and disease on muscle protein turnover, providing critical insights into conditions like sarcopenia. nih.gov

Research Applications in Specific Biological Systems

The utility of L-Alanine (2,3-¹³C₂) extends across diverse biological models, from mammalian cell cultures to microbes and plants. Its application has been instrumental in elucidating metabolic networks and adaptations in these distinct systems.

Mammalian Cell Culture Metabolic Rewiring (e.g., Cancer Cell Metabolism in in vitro models)

In the realm of cancer research, L-Alanine (2,3-¹³C₂) has emerged as a critical tool for understanding the metabolic reprogramming that fuels tumor growth. Cancer cells are known to alter their metabolic pathways to meet the high demands of proliferation and survival.

One key area of investigation has been the role of alanine in replenishing the tricarboxylic acid (TCA) cycle, a central hub of cellular metabolism. Studies have shown that in some cancer cells, such as colon cancer, there is an increased incorporation of alanine into the TCA cycle. nih.gov This is particularly evident in cells with reduced expression of the mitochondrial pyruvate carrier (MPC), which restricts the entry of pyruvate into the mitochondria. nih.gov Tracing experiments with L-Alanine (2,3-¹³C₂) have demonstrated that under these conditions, the labeling of TCA cycle intermediates like citrate from the ¹³C-labeled alanine is enhanced, indicating a greater reliance on alanine as a carbon source for the cycle. nih.gov

Furthermore, L-Alanine (2,3-¹³C₂) has been used to probe the synthesis of other important biomolecules. For instance, it has been shown that alanine can be used for the production of deoxysphingolipids, which can have cytotoxic effects on cancer cells. nih.gov When alanine is diverted to the TCA cycle, the synthesis of these labeled deoxysphingolipids decreases, potentially contributing to enhanced tumor growth. nih.gov In pancreatic ductal adenocarcinoma (PDAC) cells, stable-isotope tracing with labeled alanine has revealed its significant contribution to the synthesis of proteinogenic amino acids, TCA intermediates, and fatty acids. aacrjournals.org

Conversely, in other cell types like activated T cells, which are crucial for the anti-tumor immune response, L-Alanine (2,3-¹³C₂) tracing has shown that alanine is primarily used for protein synthesis rather than being catabolized into pyruvate and entering the TCA cycle. nih.govharvard.edu This highlights the context-dependent role of alanine metabolism in different mammalian cell types.

Table 1: Application of L-ALANINE (2,3-13C2) in Mammalian Cell Metabolism

Biological SystemKey FindingReference
Colon Cancer CellsEnhanced alanine incorporation into the TCA cycle with reduced MPC expression. nih.gov
Colon Cancer CellsDecreased synthesis of cytotoxic deoxysphingolipids with increased alanine consumption by the TCA cycle. nih.gov
Pancreatic Ductal Adenocarcinoma (PDAC) CellsAlanine contributes significantly to the synthesis of amino acids, TCA intermediates, and fatty acids. aacrjournals.org
Activated T CellsAlanine is primarily utilized for protein synthesis rather than catabolism into the TCA cycle. nih.govharvard.edu

Microbial Metabolism and Pathway Elucidation (e.g., E. coli, Francisella tularensis)

L-Alanine (2,3-¹³C₂) is a valuable tracer for dissecting the metabolic networks of microorganisms. In a study comparing different strains of Francisella tularensis, the causative agent of tularemia, ¹³C-labeling experiments with L-Alanine (2,3-¹³C₂) were performed to understand their growth phase-dependent metabolism. rki.derki.degmpc-akademie.de The results showed that while glucose was the main substrate, alanine was used as a co-substrate, particularly in the less pathogenic strains during later growth phases. rki.derki.degmpc-akademie.de The ¹³C data indicated that the labeled alanine was either directly incorporated into proteins or converted to M+2 pyruvate and further downstream products. rki.de

In Escherichia coli, while direct use of L-Alanine (2,3-¹³C₂) for tracing is less documented in the provided context, studies using other labeled precursors shed light on alanine metabolism. For instance, experiments with [1,2-¹³C₂]propionate showed the formation of [1,2-¹³C₂]alanine, indicating the conversion of propionate (B1217596) to pyruvate and then to alanine while preserving the carbon skeleton. nih.gov This highlights the interconnectedness of metabolic pathways and the utility of isotopic tracers in mapping them. The use of L-Alanine (2,3-¹³C₂) has also been noted in the development of analytical methods for quantifying alanine in microbial fermentation processes. biorxiv.orgosti.gov

Table 2: Research Findings on L-ALANINE (2,3-13C2) in Microbial Metabolism

MicroorganismExperimental ConditionKey FindingReference
Francisella tularensisGrowth in medium supplemented with [2,3-¹³C₂]alanineLabeled alanine was used for protein biosynthesis and converted to M+2 pyruvate. rki.de
Francisella tularensisComparison of different strainsLess pathogenic strains utilized alanine as a co-substrate more, especially in later growth phases. rki.derki.degmpc-akademie.de
Escherichia coliDevelopment of quantification methodsL-Alanine (2,3-¹³C₂) used as an internal standard for UPLC-MS/MS analysis of alanine production. biorxiv.orgosti.gov

Plant Metabolism and Biosynthetic Routes (e.g., L-theanine biosynthesis in tea plants)

In plant biology, L-Alanine (2,3-¹³C₂) has been instrumental in clarifying biosynthetic pathways. A significant example is the study of L-theanine biosynthesis in tea plants (Camellia sinensis). acs.orgnih.gov L-theanine is a unique amino acid that contributes to the characteristic taste of tea. nih.govmedchemexpress.com It was long thought that ethylamine (B1201723), a precursor of L-theanine, was derived from the decarboxylation of L-alanine. nih.gov

However, stable isotope-labeled precursor tracing studies using compounds like ¹³C-labeled L-alanine have overturned this assumption. acs.orgnih.gov Research demonstrated that L-alanine is not a direct precursor of ethylamine in tea plants. nih.gov Instead, L-alanine is converted to L-glutamate, which is then involved in the biosynthesis of L-theanine. acs.orgnih.gov This was a pivotal discovery that reshaped the understanding of this important metabolic pathway in tea plants.

Table 3: Insights from L-ALANINE (2,3-13C2) Tracing in Plant Metabolism

PlantMetabolic Pathway InvestigatedKey FindingReference
Tea Plant (Camellia sinensis)L-theanine biosynthesisL-alanine is converted to L-glutamate, not directly to ethylamine, for L-theanine synthesis. acs.orgnih.gov

Exploration of Metabolic Plasticity and Adaptation with L-ALANINE (2,3-13C2) Tracers

L-Alanine (2,3-¹³C₂) is a powerful tool for investigating metabolic plasticity, which is the ability of cells and organisms to adapt their metabolic processes in response to environmental changes or different physiological states.

The aforementioned study on Francisella tularensis exemplifies this, where the utilization of L-Alanine (2,3-¹³C₂) as a co-substrate varied between different strains and growth phases, reflecting their metabolic adaptability. rki.derki.degmpc-akademie.de The data suggested that the capacity to efficiently adapt substrate usage and metabolic fluxes could be a determinant of the virulence of these bacterial strains. rki.derki.degmpc-akademie.de

In cancer cells, the ability to switch between different carbon sources, such as glucose and alanine, to fuel the TCA cycle is a hallmark of metabolic plasticity. nih.gov Tracing studies with L-Alanine (2,3-¹³C₂) can quantify the contribution of alanine to central carbon metabolism under various nutrient conditions, providing a clearer picture of how cancer cells adapt to their microenvironment. nih.gov

The application of L-Alanine (2,3-¹³C₂) and other isotopic tracers allows researchers to move beyond static snapshots of metabolic pathways and instead observe the dynamic rewiring that occurs as biological systems respond and adapt to new challenges. This is crucial for a deeper understanding of both normal physiology and the progression of diseases.

Computational Modeling and Data Analysis in L Alanine 2,3 13c2 Tracing

Metabolic Flux Analysis (MFA) Algorithms for L-ALANINE (2,3-13C2) Data

Metabolic Flux Analysis (MFA) is a powerful technique for quantifying the in vivo rates of metabolic pathways. 13cflux.net When using isotopically labeled substrates such as L-ALANINE (2,3-13C2), the labeling patterns of downstream metabolites are measured. These patterns are then used to infer the fluxes through the metabolic network. This process involves minimizing the difference between experimentally measured labeling patterns and those simulated by a metabolic model. acs.org The core of 13C-MFA involves several key steps: constructing a metabolic model, designing the labeling experiment, performing the experiment and measuring labeling patterns, and finally, estimating flux parameters and their confidence intervals. sci-hub.se

At the heart of MFA are isotopomer balancing equations. An isotopomer is a molecule with a specific isotopic composition. For a given metabolic network at a metabolic and isotopic steady state, the distribution of isotopomers in any metabolite pool is constant. This allows for the creation of a system of algebraic equations that describe the relationships between the isotopomer distributions of substrates and products for each reaction in the network. scribd.comvanderbilt.edu

The Elementary Metabolite Units (EMU) framework is a computational method that significantly simplifies the complexity of these isotopomer balancing equations, making the analysis of large-scale metabolic networks more tractable. nih.gov The calculation of metabolic fluxes involves solving a non-linear least squares regression problem. The goal is to find the set of fluxes that minimizes the variance-weighted sum of squared residuals between the measured and the model-predicted labeling patterns and extracellular exchange rates. acs.orgscribd.com

For instance, when L-ALANINE (2,3-13C2) is introduced into a biological system, the two 13C atoms are tracked as they are incorporated into other metabolites. The specific positions of these labels in the products provide detailed information about the active metabolic pathways. For example, the pattern of 13C enrichment in pyruvate (B1213749) or lactate (B86563) derived from L-ALANINE (2,3-13C2) can distinguish between different pathways of glucose and amino acid metabolism. sci-hub.se

The estimation of metabolic fluxes is a statistical process. Once the best-fit flux distribution is determined, it is crucial to assess the precision and reliability of these estimates. This is achieved by calculating confidence intervals for each flux. mdpi.comnih.gov These intervals provide a range within which the true flux value is likely to lie.

Several statistical methods are employed for this purpose. A common approach is the chi-square (χ²) statistical test, which is used to assess the goodness-of-fit between the model predictions and the experimental data. researchgate.net If the fit is statistically acceptable, confidence intervals can then be calculated.

Methods for calculating confidence intervals include:

Local estimation methods: These methods use the local curvature of the sum of squared residuals at the best-fit solution to approximate the confidence intervals. acs.orgresearchgate.net

Monte Carlo methods: These techniques involve repeatedly simulating the experiment with random noise added to the data and re-estimating the fluxes each time. The distribution of the resulting flux estimates is then used to determine the confidence intervals. researchgate.netnih.gov

Parameter continuation methods: These methods evaluate the sensitivity of the sum of squared residuals to variations in individual flux parameters to define the boundaries of the confidence intervals. researchgate.net

Accurate confidence intervals are critical for interpreting flux analysis results, as they allow researchers to determine whether observed changes in flux between different conditions are statistically significant. mdpi.comnih.gov

Isotopomer Balancing Equations and Flux Calculation

Bioinformatics Tools and Software for Isotopic Data Processing and Visualization

The complexity of MFA and kinetic modeling necessitates the use of specialized bioinformatics tools and software. These tools assist with various stages of the analysis, from raw data processing to flux calculation and visualization.

Several software packages are available for performing 13C-MFA. Some are open-source, while others are commercial. 13cflux.netmit.edu These platforms typically provide functionalities for:

Model construction: Defining the metabolic network, including reactions and atom transitions. github.io

Data processing: Correcting raw mass spectrometry data for natural isotope abundances and other biases. oup.com

Flux calculation: Implementing algorithms to solve the isotopomer balancing equations and estimate fluxes. acs.orggithub.io

Statistical analysis: Calculating confidence intervals and performing goodness-of-fit tests. 13cflux.net

Visualization: Presenting the calculated flux maps in a clear and interpretable format. github.ionih.gov

The following table provides a non-exhaustive list of software tools used in stable isotope tracing studies.

SoftwareKey FeaturesPrimary Application(s)
13CFLUX2 High-performance simulator for steady-state MFA. 13cflux.netQuantification of intracellular fluxes. 13cflux.net
INCA Isotopically non-stationary MFA (INST-MFA) and steady-state MFA. Flux estimation and confidence interval calculation. researchgate.net
METRAN Based on the Elementary Metabolite Units (EMU) framework. mit.edu13C-metabolic flux analysis, tracer experiment design. mit.edu
OpenFLUX Open-source software for 13C-based MFA. github.ioModeling and analysis of metabolic fluxes. github.io
WUFlux User-friendly platform with templates for different organisms. github.ioSteady-state 13C-MFA for bacterial metabolism. github.io
Isotopo Processes experimental mass isotopomer data from GC-MS. uni-wuerzburg.deQuantitative analysis of isotopomer enrichments. uni-wuerzburg.deresearchgate.net
FiatFlux Supports flux ratio analysis from MS data. nih.govQuantitative investigation of intracellular metabolism. nih.gov
VistaFlux Visualization tool with pathway integration for Agilent MassHunter data. Visualization of flux results.
DIMet Differential analysis of isotopically resolved metabolomics data. oup.comStatistical analysis of tracer data. oup.com
QuickProt Python-based notebooks for proteomics data analysis and visualization. nih.govAnalysis of DIA and PRM proteomics datasets. nih.gov

These tools are continuously being developed and improved, providing researchers with increasingly powerful means to analyze data from L-ALANINE (2,3-13C2) tracing experiments.

Integration of L-ALANINE (2,3-13C2) Tracing Data with -Omics Datasets

To gain a more comprehensive understanding of cellular metabolism, it is often beneficial to integrate data from L-ALANINE (2,3-13C2) tracing experiments with other "omics" datasets, such as transcriptomics, proteomics, and metabolomics. plos.orgresearchgate.net This multi-omics approach can provide a more complete picture of how metabolic pathways are regulated at different levels.

For example, transcriptomic data can reveal changes in the expression of genes encoding metabolic enzymes, while proteomic data can show changes in the abundance of these enzymes. By integrating this information with flux data from L-ALANINE (2,3-13C2) tracing, researchers can investigate the relationships between gene expression, protein levels, and metabolic activity. researchgate.net

Several computational strategies have been developed for integrating multi-omics data. These methods can be broadly categorized as:

Post-analysis integration: Analyzing each omics dataset separately and then combining the results. researchgate.net

Integrated data analysis: Combining the different omics datasets into a single model for a more holistic analysis. researchgate.net

Constraint-based models of metabolism are often used as a framework for integrating these diverse data types. plos.org By incorporating transcriptomic or proteomic data as constraints on the metabolic model, it is possible to generate more accurate predictions of metabolic fluxes. researchgate.net The integration of L-ALANINE (2,3-13C2) tracing data with other omics datasets is a powerful approach for elucidating the complex regulatory mechanisms that govern cellular metabolism.

Emerging Research Directions and Methodological Advancements for L Alanine 2,3 13c2 Tracing

Development of Novel L-ALANINE (2,3-13C2)-Based Tracing Strategies

The use of L-ALANINE (2,3-13C2) and other isotopically labeled alanines allows researchers to follow the metabolic fate of this amino acid through various biochemical pathways. aacrjournals.org By introducing this labeled compound into a biological system, scientists can track the incorporation of the 13C isotopes into other molecules, providing a dynamic view of metabolic fluxes. mdpi.comnih.gov

One key application is in understanding the glucose-alanine cycle, a critical process for transporting nitrogen from peripheral tissues to the liver. L-ALANINE (2,3-13C2) can be used to quantify the rate of this cycle and how it is affected by different physiological or pathological conditions.

Furthermore, in cancer metabolism research, studies have shown that some cancer cells, such as pancreatic ductal adenocarcinoma (PDAC) cells, exhibit a high demand for alanine (B10760859). aacrjournals.org Tracing with 13C-labeled alanine has revealed that it contributes significantly to the tricarboxylic acid (TCA) cycle, de novo fatty acid synthesis, and the production of other proteinogenic amino acids in these cells. aacrjournals.org This reliance on external alanine presents a potential therapeutic target. aacrjournals.org

Recent strategies also involve combining L-ALANINE (2,3-13C2) with other isotopic tracers to simultaneously probe multiple pathways. For instance, co-administering labeled glucose and alanine can elucidate the interplay between glycolysis, the TCA cycle, and amino acid metabolism. yuntsg.com

Hybrid Analytical Approaches for Enhanced Metabolic Resolution

To maximize the information gleaned from L-ALANINE (2,3-13C2) tracing studies, researchers are increasingly employing hybrid analytical approaches that combine the strengths of different technologies.

Mass Spectrometry (MS) is a cornerstone for metabolomics and isotope tracing. otsuka.co.jp Techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are used to separate and identify labeled metabolites and quantify the degree of 13C incorporation. researchgate.netmdpi.comresearchgate.net High-resolution mass spectrometry, in particular, provides the accuracy needed to distinguish between different isotopologues (molecules that differ only in their isotopic composition). oup.com

Nuclear Magnetic Resonance (NMR) Spectroscopy offers complementary information. researchgate.net While generally less sensitive than MS, NMR can provide detailed positional information about where the 13C label is located within a molecule, which is crucial for resolving complex metabolic pathways. mdpi.comresearchgate.net Combining MS and NMR data can therefore provide a more complete picture of metabolic fluxes. nih.gov For example, 13C-NMR can help determine the relative contributions of different pathways to the synthesis of a particular metabolite. mdpi.com

Capillary Electrophoresis-Mass Spectrometry (CE-MS) is an emerging technique that offers rapid and highly accurate analysis of isotopomer patterns in labeled compounds, even from very small sample sizes. oup.com This method requires no chemical derivatization, simplifying sample preparation and reducing the potential for analytical artifacts. oup.com

The integration of these techniques allows for a more comprehensive and robust analysis of metabolic networks.

Application in Complex Biological Networks and Systems Biology Studies

The data generated from L-ALANINE (2,3-13C2) tracing experiments are instrumental in building and validating computational models of metabolic networks. otsuka.co.jp This systems biology approach allows for a holistic understanding of how metabolic pathways are regulated and how they respond to perturbations. researchgate.net

By quantifying metabolic fluxes, researchers can identify key regulatory nodes in a network and predict how the system will behave under different conditions. nih.gov For example, in cancer research, flux analysis can pinpoint enzymes that are critical for tumor growth and survival, making them attractive drug targets. mdpi.com

Isotope tracing with L-ALANINE (2,3-13C2) has been applied to a wide range of biological systems, from microorganisms to whole organisms. yuntsg.comoup.comosti.gov In soil microbiology, for instance, it has been used to trace the flow of carbon through microbial communities, providing insights into nutrient cycling. osti.gov In human studies, it has been used to investigate liver metabolism and the inter-organ exchange of metabolites. yuntsg.comdiva-portal.org

The ability to track metabolic pathways in such detail is essential for understanding the biochemical basis of health and disease.

Challenges and Opportunities in L-ALANINE (2,3-13C2) Tracing Research

Despite its power, L-ALANINE (2,3-13C2) tracing is not without its challenges.

Challenges:

Metabolic Compartmentation: Cells are not homogenous sacs of enzymes and metabolites. mdpi.com Metabolic pathways are often compartmentalized within different organelles, such as mitochondria and the cytosol. mdpi.com This can complicate the interpretation of tracer data, as the labeling patterns may reflect a mixture of activities from different compartments. mdpi.com

Data Interpretation: The analysis of isotope tracing data can be complex and requires specialized software and expertise. oup.com Accurately calculating metabolic fluxes from raw MS or NMR data is a non-trivial task. nih.gov

Cost of Labeled Compounds: Stable isotope-labeled compounds can be expensive, which can limit the scale of experiments. diva-portal.org

Opportunities:

Improved Analytical Technologies: Continuous improvements in the sensitivity, resolution, and throughput of MS and NMR instruments will enable more detailed and comprehensive tracing studies. nih.gov

Advanced Computational Tools: The development of more sophisticated software for data analysis and metabolic modeling will facilitate the interpretation of complex tracer data. oup.com

Multi-omics Integration: Combining metabolomics data from L-ALANINE (2,3-13C2) tracing with data from genomics, transcriptomics, and proteomics will provide a more complete and integrated view of biological systems. osti.gov

Broader Applications: The application of L-ALANINE (2,3-13C2) tracing to new areas of research, such as the study of the microbiome and personalized medicine, holds great promise.

Q & A

Q. Basic Research Focus

  • Storage: -20°C in airtight, desiccated containers to prevent hydrolysis or isotopic exchange .
  • Handling: Use gloves and avoid inhalation; 13C-labeled compounds are non-radioactive but require CO₂ monitoring in closed systems .
  • Disposal: Follow institutional guidelines for stable isotope waste .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.